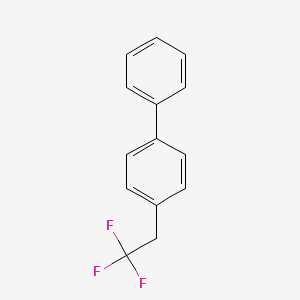
4-(2,2,2-Trifluoroethyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,2-Trifluoroethyl)biphenyl is an organic compound with the molecular formula C14H11F3. It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a 2,2,2-trifluoroethyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence its reactivity and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)biphenyl typically involves the reaction of biphenyl with a trifluoroethylating agent. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
For industrial production, the process is scaled up by optimizing the reaction conditions to achieve higher yields and purity. This involves controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethyl)biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated biphenyls, nitro biphenyls.
Scientific Research Applications
4-(2,2,2-Trifluoroethyl)biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique reactivity due to the trifluoroethyl group makes it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The trifluoroethyl group can enhance the bioavailability and metabolic stability of the compound.
Medicine: Explored as a potential pharmaceutical intermediate. The trifluoroethyl group can improve the pharmacokinetic properties of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethyl)biphenyl is largely dependent on its interaction with specific molecular targets. The trifluoroethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. The exact pathways involved can vary based on the specific application, but generally, the compound can interact with cellular proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2,2-Trifluoroethyl)phenol
- 4-(2,2,2-Trifluoroethyl)aniline
- 4-(2,2,2-Trifluoroethyl)benzoic acid
Uniqueness
Compared to similar compounds, 4-(2,2,2-Trifluoroethyl)biphenyl is unique due to its biphenyl core structure, which provides additional stability and rigidity. The presence of the trifluoroethyl group further enhances its chemical properties, making it more reactive and versatile in various applications. This combination of structural features and functional groups makes it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C14H11F3 |
|---|---|
Molecular Weight |
236.23 g/mol |
IUPAC Name |
1-phenyl-4-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C14H11F3/c15-14(16,17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
PXSKQADLXIFXQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















